molecular formula C11H13NO2 B1176955 Alkenes, C20-24 alpha-, polymers with maleic anhydride, reaction products with 2,2,6,6-tetramethyl-4-piperidinamine CAS No. 152261-33-1

Alkenes, C20-24 alpha-, polymers with maleic anhydride, reaction products with 2,2,6,6-tetramethyl-4-piperidinamine

Cat. No.: B1176955
CAS No.: 152261-33-1
InChI Key:
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Description

Uvinul® 5050 H by BASF is a high molecular weight, oligomeric hindered amine light stabilizer (HALS). It is alpha-alkenes(C20-C24) maleic anhydride-4-amino-2,2,6,6-tetramethylpiperidine, polymer. It shows excellent polymer compatibility and good extraction resistance. It exhibits high compatibility in polyolefins resulting in low water take-up during production of tapes. Uvinul® 5050 H combines the typical benefits of a variety of high molecular weight HALS. It provides good light and thermal stability to the polymer and improved ancillary properties like low water carry-over (WCO). It offers good light stability to PE and PP tapes, PP fibers, PE films and thick articles of PP & PE. It is also suitable for olefin copolymers such as EVA, blend of polypropylene with elastomers and flexible/rigid PVC or PVC blends. The recommended dosage level is 0.1-1.4% in fibers, 0.1-0.8% in tapes, 0.05-1.0% in thick sections and 0.1-1.0% in films.

Scientific Research Applications

  • Polymer Grafting on Membranes Amirilargani et al. (2018) developed a method to covalently couple poly (maleic anhydride-alt-1-alkenes) to γ-alumina nanofiltration membranes, enhancing their permeation and rejection performance, with high rejections (>90%) observed in solutions like Sudan Black in toluene or ethyl acetate (Amirilargani et al., 2018).

  • Ring Opening Metathesis Polymerization Watkins et al. (1994) demonstrated the Ring Opening Metathesis Polymerization (ROMP) of cyclic alkenes containing heteroatoms, yielding cross-linked polymers with high glass transition temperatures, which could have applications in the development of thermoplastic and thermoset polymers (Watkins et al., 1994).

  • Catalysis in n-Butane Oxidation Coulston et al. (1997) studied the role of V5+ species in the oxidation of n-butane over vanadium phosphate catalysts, a process vital for producing maleic anhydride, a precursor to polyester resins (Coulston et al., 1997).

  • Development of Functional (Co)Polymers Ma et al. (2008) established a synthetic approach for preparing well-defined (co)polymers with pendent alkene functionalities, potentially valuable for producing functional fluoro(copolymers) (Ma et al., 2008).

  • Performance of Polymeric Hindered Amine Light Stabilizers Singh et al. (2001) synthesized and evaluated the performance of polymeric hindered amine light stabilizers (HALS) in styrenic polymers, comparing their effectiveness with conventional stabilizers (Singh et al., 2001).

  • Applications in Polymerization McKeen (2012) discussed polymers made from monomers containing carbon–carbon double bonds, which includes polymers like polyethylene and polypropylene, with potential applications in various industrial sectors (McKeen, 2012).

  • Copolymerization Studies Rätzsch (1987) investigated the copolymerization of maleic anhydride with alkenes, providing insights into the reaction processes and potential applications in polymer science (Rätzsch, 1987).

  • Grafting Polymers onto Carbon Black Surface Yang et al. (2007) synthesized well-defined polymers and grafted them onto carbon black surface, enhancing dispersion in various solvents, which could be significant in materials science (Yang et al., 2007).

  • Compatibilizing Effects in Polymer Blends Park and Yoon (2003) explored the use of polyethylene-graft-poly(styrene-co-maleic anhydride) in enhancing the tensile properties of polyethylene/starch blends, indicating its potential in materials engineering (Park & Yoon, 2003).

  • Production of Linear Alpha Olefins from Biomass Klis et al. (2012) reported on the ethenolysis of bio-based products to produce linear alpha olefins, which are key starting materials for surfactants and polymers like linear low density polyethylene (LLDPE) (Klis et al., 2012).

  • Structure-Property Relations in Oleic Succinic Anhydrides Candy et al. (2005) studied the physicochemical properties of alkenyl succinic anhydrides, derived from n-alkyl oleates and maleic anhydride, revealing their potential applications in biolubricants or surfactants (Candy et al., 2005).

  • Liquid-Crystalline Polymeric Materials Nieuwhof et al. (1999) modified liquid-crystalline copolymers from maleic anhydride and 1-alkenes, exploring their applications in areas like display technologies (Nieuwhof et al., 1999).

Safety and Hazards

This compound is used as a food contact substance, with limitations on its use in contact with certain types of food . It is currently listed as active under the EPA TSCA Commercial Activity Status .

Biochemical Analysis

Biochemical Properties

Alkenes, C20-24 alpha-, polymers with maleic anhydride, reaction products with 2,2,6,6-tetramethyl-4-piperidinamine plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. This compound is known to interact with light stabilizers and UV absorbers, enhancing their effectiveness in protecting polymers from UV-induced degradation . The nature of these interactions involves the formation of stable complexes that absorb and dissipate UV radiation, thereby preventing the breakdown of the polymer matrix .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . It has been observed to enhance the expression of genes involved in stress response and repair mechanisms, thereby improving the resilience of cells to environmental stressors . Additionally, it affects cellular metabolism by altering the activity of key metabolic enzymes, leading to changes in energy production and utilization .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, forming stable complexes that inhibit or activate various enzymes . This compound is known to inhibit enzymes involved in the degradation of polymers, thereby enhancing their stability . Additionally, it can activate enzymes that are part of the cellular repair machinery, promoting the maintenance and repair of damaged cellular components .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. This compound is relatively stable, with minimal degradation observed over extended periods . Long-term studies have shown that it maintains its protective effects on polymers and cells, with no significant loss of activity . Some degradation products may form over time, which could potentially influence its effectiveness .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it has been observed to enhance the stability and durability of polymers without causing any adverse effects . At high doses, some toxic effects have been reported, including alterations in liver and kidney function. These effects are dose-dependent, with higher doses leading to more pronounced adverse effects.

Properties

CAS No.

152261-33-1

Molecular Formula

C11H13NO2

Molecular Weight

0

Origin of Product

United States

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